Product packaging for Calindol Hydrochloride(Cat. No.:CAS No. 729610-18-8)

Calindol Hydrochloride

Cat. No.: B027967
CAS No.: 729610-18-8
M. Wt: 336.9 g/mol
InChI Key: KFILKQPBQZIRST-XFULWGLBSA-N
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Description

Calindol Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C21H21ClN2 and its molecular weight is 336.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21ClN2 B027967 Calindol Hydrochloride CAS No. 729610-18-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-N-(1H-indol-2-ylmethyl)-1-naphthalen-1-ylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2.ClH/c1-15(19-11-6-9-16-7-2-4-10-20(16)19)22-14-18-13-17-8-3-5-12-21(17)23-18;/h2-13,15,22-23H,14H2,1H3;1H/t15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFILKQPBQZIRST-XFULWGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NCC3=CC4=CC=CC=C4N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)NCC3=CC4=CC=CC=C4N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00634884
Record name (1R)-N-[(1H-Indol-2-yl)methyl]-1-(naphthalen-1-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

729610-18-8
Record name (1R)-N-[(1H-Indol-2-yl)methyl]-1-(naphthalen-1-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical and Molecular Characterization of Calindol Hydrochloride S Actions

Research Findings

Research has primarily focused on the potential of CaSR modulators in treating secondary hyperparathyroidism, a common complication of chronic kidney disease. By enhancing the sensitivity of the parathyroid gland's CaSRs to calcium, these compounds can suppress the excessive secretion of parathyroid hormone (PTH). While specific in-vivo studies on Calindol (B1242810) Hydrochloride are limited, the broader class of calcimimetics, to which it belongs, has demonstrated efficacy in this therapeutic area.

Therapeutic TargetPotential Indication
Calcium-Sensing Receptor (CaSR)Secondary Hyperparathyroidism
Calcium-Sensing Receptor (CaSR)Other disorders of calcium homeostasis

This table is interactive. You can sort and filter the data.

Future Directions for CaSR-Targeting Drug Design

The future of drug design targeting the CaSR is focused on developing molecules with improved selectivity and tailored signaling properties.

One promising avenue is the development of "biased agonists" or "biased allosteric modulators." These compounds are designed to selectively activate specific downstream signaling pathways of the CaSR while avoiding others. nih.govmonash.edubioscientifica.com This approach could potentially lead to therapies with enhanced efficacy and reduced side effects. For instance, a biased modulator might be designed to suppress PTH secretion without significantly affecting other CaSR-mediated processes, thereby minimizing the risk of adverse effects. nih.govmonash.edubioscientifica.com

Structure-based drug design is another key area of future research. nih.govnih.gov With a clearer understanding of the three-dimensional structure of the CaSR and its allosteric binding sites, it is becoming increasingly feasible to design novel modulators with high affinity and specificity. nih.govnih.gov This approach, often aided by computational modeling, can accelerate the discovery of new chemical entities with optimized pharmacological profiles. nih.govnih.gov

Limitations and Unanswered Questions in Calindol Hydrochloride Research

Absence of Reported In Vivo Animal Data

A thorough review of published scientific literature reveals a conspicuous absence of in vivo animal studies for Calindol (B1242810) Hydrochloride. Preclinical in vivo research is a cornerstone of drug development, providing essential information on a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics, efficacy, and safety in a whole-organism system. Without such data for Calindol Hydrochloride, its physiological effects, potential therapeutic efficacy in disease models, and off-target effects remain largely speculative.

The following table summarizes the disparity between the available in vitro data and the lack of in vivo investigations:

Research AreaStatus of this compound Studies
In Vitro Studies
Receptor Binding and ActivationInvestigated caymanchem.comnih.gov
Intracellular Signaling PathwaysInvestigated caymanchem.commedchemexpress.com
Cell ProliferationInvestigated caymanchem.com
In Vivo Studies
PharmacokineticsNot Reported
Efficacy in Animal ModelsNot Reported
Safety and ToxicologyNot Reported

Lack of Clinical Study Data

Consistent with the absence of preclinical animal data, there is no evidence of this compound having been evaluated in human clinical trials. The progression of a compound from preclinical research to clinical studies is a critical step in determining its safety and efficacy in humans. The complete lack of clinical data means that the therapeutic potential of this compound in human diseases remains entirely unknown. Furthermore, without clinical trials, the safety and tolerability of this compound in humans have not been assessed.

Challenges in Translating In Vitro Findings to In Vivo Outcomes

The translation of promising in vitro results to in vivo efficacy is a well-documented challenge in pharmacology and drug development. For this compound, several factors could complicate this transition. The calcium-sensing receptor is expressed in various tissues throughout the body, and its systemic modulation could lead to complex and potentially unforeseen physiological effects that are not apparent in isolated cell cultures.

Challenges in the clinical translation of other CaSR modulators have been noted, which may also be relevant for this compound. For instance, achieving the desired therapeutic effect without causing side effects like hypocalcemia has been a challenge for some positive allosteric modulators of the CaSR. oup.com The intricate interplay of the CaSR with other signaling pathways and physiological systems in a living organism can lead to outcomes that are not predicted by in vitro assays. acs.org

Key potential challenges for this compound's in vivo translation include:

Systemic vs. Local Effects: The widespread expression of CaSR could lead to unintended effects in tissues not targeted for therapy.

Pharmacokinetic Properties: The absorption, distribution, metabolism, and excretion profile of this compound in a living organism is unknown and will significantly impact its efficacy and safety.

Homeostatic Regulation: The body has complex feedback mechanisms to maintain calcium homeostasis, which could counteract the effects of a CaSR modulator.

Species Differences: The pharmacology of the CaSR can differ between species, meaning that findings from any future animal studies may not perfectly translate to humans.

Need for Comprehensive Toxicity and Safety Profile Evaluation

The establishment of a comprehensive toxicity and safety profile is a mandatory requirement for any potential therapeutic agent. For this compound, this information is entirely absent. In vitro cytotoxicity studies can provide preliminary data, but they cannot replace the comprehensive safety evaluation that is conducted through in vivo toxicology studies.

A thorough toxicological assessment would need to investigate:

Acute, Sub-chronic, and Chronic Toxicity: To determine the effects of single and repeated doses over different timeframes.

Genotoxicity: To assess the potential for the compound to damage genetic material.

Carcinogenicity: To evaluate the risk of cancer development with long-term exposure.

Reproductive and Developmental Toxicity: To understand any potential adverse effects on fertility and fetal development.

Safety Pharmacology: To investigate the effects on vital organ systems, such as the cardiovascular, respiratory, and central nervous systems.

Without these studies, the potential risks associated with the administration of this compound cannot be determined.

Further Validation of Research Methods

The in vitro studies on this compound have utilized established molecular and cellular biology techniques, such as measuring phosphatidylinositol hydrolysis and intracellular calcium signaling. caymanchem.commedchemexpress.com While these are standard methods, their application to a specific compound like this compound would benefit from further validation to ensure the robustness and reproducibility of the findings.

The validation of these in vitro bioassays should include:

Validation ParameterDescription
Accuracy The closeness of the experimental results to the true value.
Precision The degree of reproducibility of the results under the same conditions.
Specificity The ability of the assay to assess unequivocally the analyte in the presence of components that may be expected to be present.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Further validation would increase confidence in the existing in vitro data and provide a more solid foundation for any future preclinical and clinical development of this compound. nih.gov

Q & A

Q. What experimental methodologies are recommended for assessing Calindol Hydrochloride’s allosteric modulation of calcium-sensing receptors (CaSR)?

this compound acts as a potent allosteric modulator of CaSR, enhancing receptor sensitivity to extracellular calcium. Key methodologies include:

  • Receptor activation assays : Measure intracellular calcium flux using fluorometric assays (e.g., Fura-2 AM) in HEK293 cells transfected with CaSR .
  • Dose-response studies : Evaluate EC50 values under varying extracellular calcium concentrations to quantify receptor sensitization .
  • Competitive binding assays : Compare Calindol’s affinity with other CaSR modulators (e.g., Cinacalcet Hydrochloride) using radiolabeled ligands .
    Reference: details CaSR activation mechanisms and compound comparisons.

Q. How should researchers select appropriate in vitro models to study this compound’s effects on calcium homeostasis?

  • Cell lines : Use CaSR-expressing cell lines (e.g., HEK293 or primary bovine parathyroid cells) to mimic physiological calcium regulation .
  • Organoid models : 3D kidney organoids can replicate renal calcium reabsorption pathways affected by CaSR modulators .
  • Validation criteria : Confirm CaSR expression via RT-PCR or Western blot before experimentation .

Q. What analytical techniques are validated for quantifying this compound in biological matrices?

  • HPLC-UV/Vis : Optimize mobile phases (e.g., acetonitrile-phosphate buffer) with retention time <8 minutes for high throughput .
  • LC-MS/MS : Use deuterated internal standards (e.g., Calindol-d4) to improve accuracy in plasma/serum samples .
  • Validation parameters : Include linearity (R² >0.99), recovery (>90%), and LOQ ≤10 ng/mL per ICH guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy data across different CaSR-expressing tissues?

  • Tissue-specific receptor isoforms : Profile CaSR splice variants (e.g., exon 5 deletion) via RNA sequencing, as these may alter ligand binding .
  • Pharmacokinetic profiling : Compare tissue distribution using radiolabeled Calindol in animal models to identify accumulation disparities .
  • Pathway analysis : Map downstream signaling (e.g., PLC-IP3 vs. MAPK) in tissues with conflicting responses .

Q. What experimental design principles minimize bias when evaluating this compound in combination therapies?

  • Factorial designs : Test Calindol with vitamin D analogs or bisphosphonates using a 2x2 matrix to assess synergism .
  • Blinding protocols : Implement double-blinding for in vivo studies to reduce observer bias in calcium level measurements .
  • Control groups : Include both vehicle controls and positive controls (e.g., Cinacalcet) to contextualize efficacy .

Q. How do researchers address discrepancies between in vitro and in vivo pharmacokinetic profiles of this compound?

  • Physiologically based pharmacokinetic (PBPK) modeling : Integrate in vitro permeability (Caco-2 assays) and hepatic metabolism data (microsomal stability) to predict in vivo absorption .
  • Interspecies scaling : Adjust dosing regimens based on allometric scaling from rodents to humans, accounting for protein binding differences .
  • Tissue-specific clearance studies : Use isolated perfused kidney models to quantify renal excretion pathways .

Methodological and Data Analysis Challenges

Q. What statistical approaches are optimal for analyzing dose-dependent CaSR activation by this compound?

  • Non-linear regression : Fit sigmoidal curves (Hill equation) to calculate EC50 and Hill coefficients .
  • ANOVA with post hoc tests : Compare multiple doses using Tukey’s HSD to identify significant thresholds .
  • Bootstrap resampling : Estimate confidence intervals for EC50 values in small sample sizes .

Q. How should researchers validate CaSR target engagement in complex biological systems?

  • CRISPR-Cas9 knockout : Generate CaSR-null cell lines to confirm Calindol’s receptor specificity .
  • Bioluminescence resonance energy transfer (BRET) : Monitor real-time CaSR conformational changes in live cells .
  • Negative control compounds : Use CaSR antagonists (e.g., NPS-2143) to isolate Calindol-specific effects .

Critical Evaluation of Literature

Q. What criteria should guide the selection of primary literature for meta-analyses on this compound?

  • Study validity : Prioritize papers with explicit experimental protocols, raw data availability, and conflict-of-interest disclosures .
  • Reproducibility : Exclude studies lacking methodological details (e.g., buffer compositions, incubation times) .
  • Consensus metrics : Use tools like GRADE to weight evidence from high-impact journals (e.g., Journal of Medicinal Chemistry) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Calindol Hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.